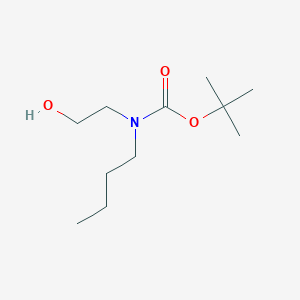
Tert-butyl butyl-(2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol . It is a clear, light yellow viscous liquid that is soluble in water, ethyl acetate, and methanol . This compound is primarily used as an amine-protected, difunctional reagent in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with monoethanolamine . The reaction typically involves the following steps:
Reactants: Di-tert-butyl dicarbonate and monoethanolamine.
Solvent: Dichloromethane.
Catalyst: Sodium bicarbonate.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere.
Industrial Production Methods
In industrial settings, the production of tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphatidyl ethanolamines and ornithine.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate involves its ability to act as a protecting group for amines. The compound forms stable carbamate linkages, which can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine . This property is particularly useful in peptide synthesis and other applications where selective deprotection is required .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Similar structure but with different functional groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another similar compound with slight variations in the molecular structure.
Uniqueness
Tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate is unique due to its specific combination of functional groups, which provide it with distinct reactivity and stability. Its ability to act as a difunctional reagent makes it particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-7-12(8-9-13)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3 |
InChI Key |
ZUPSPWRKPZWWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


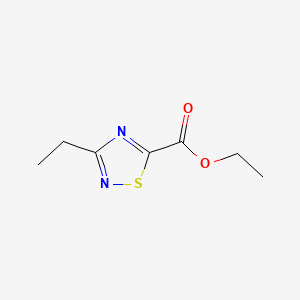
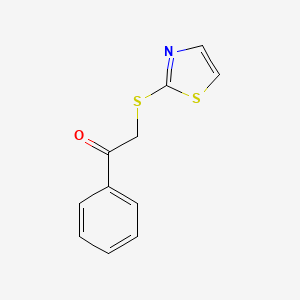

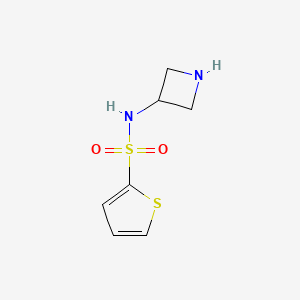
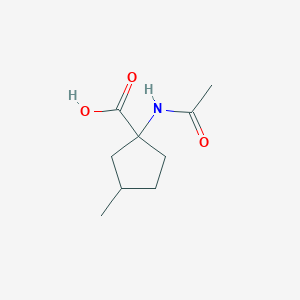
![3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamidehydrochloride](/img/structure/B13560724.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.2.1]heptan-4-yl}ethan-1-one](/img/structure/B13560731.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
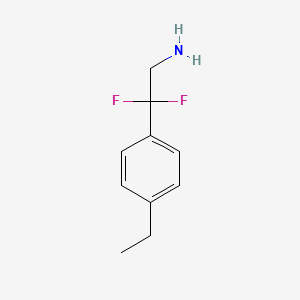
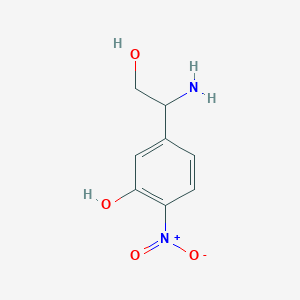
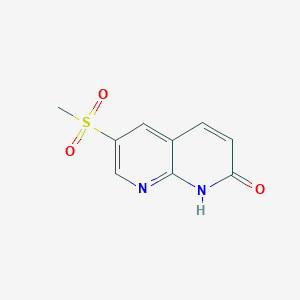
![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]aceticacidhydrochloride](/img/structure/B13560762.png)
